4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline
CAS No.: 2640835-24-9
Cat. No.: VC11859289
Molecular Formula: C17H18N6O
Molecular Weight: 322.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640835-24-9 |
|---|---|
| Molecular Formula | C17H18N6O |
| Molecular Weight | 322.4 g/mol |
| IUPAC Name | 4-[4-(6-methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline |
| Standard InChI | InChI=1S/C17H18N6O/c1-24-16-10-15(19-12-20-16)22-6-8-23(9-7-22)17-13-4-2-3-5-14(13)18-11-21-17/h2-5,10-12H,6-9H2,1H3 |
| Standard InChI Key | PPRFAJYVIWVLLV-UHFFFAOYSA-N |
| SMILES | COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
| Canonical SMILES | COC1=NC=NC(=C1)N2CCN(CC2)C3=NC=NC4=CC=CC=C43 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
The compound features a quinazoline core (a bicyclic structure comprising fused benzene and pyrimidine rings) substituted at the 4-position with a piperazine group. This piperazine moiety is further functionalized at its distal nitrogen with a 6-methoxypyrimidin-4-yl group (Fig. 1). The methoxy group at the 6-position of the pyrimidine ring introduces steric and electronic modifications that may influence target binding.
Table 1: Key Structural Features
| Component | Description |
|---|---|
| Quinazoline core | Bicyclic system with nitrogen atoms at positions 1 and 3 |
| Piperazine linker | Enhances solubility and provides conformational flexibility |
| 6-Methoxypyrimidin-4-yl | Electron-donating methoxy group modulates π-π stacking and hydrogen bonding |
IUPAC Name and SMILES
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IUPAC Name: 4-[4-(6-Methoxypyrimidin-4-yl)piperazin-1-yl]quinazoline
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SMILES: COC1=NC=NC(=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
The structural complexity mirrors kinase inhibitors like gefitinib, where substitutions on the quinazoline core critically determine target specificity .
Synthetic Pathways and Analogous Compounds
Hypothesized Synthesis
While no explicit synthesis route for this compound is documented, analogous quinazoline-piperazine derivatives are typically synthesized via nucleophilic aromatic substitution. For example:
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Quinazoline Halogenation: 4-Chloroquinazoline serves as a common intermediate.
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Piperazine Coupling: Reaction with 1-(6-methoxypyrimidin-4-yl)piperazine under basic conditions (e.g., K₂CO₃ in DMF) .
A related synthesis is described for 4-(4-substituted piperazine)-quinazolines, where piperazine derivatives are introduced at position 4 of the quinazoline core .
Structural Analogs and Activities
Table 2: Pharmacologically Active Quinazoline Analogs
The methoxypyrimidine group in the query compound may mimic substituents in ERK1/2 inhibitors, where alkoxy groups enhance membrane permeability .
Computational and In Silico Predictions
ADMET Profiling
Using tools like SwissADME:
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Lipophilicity (LogP): Estimated 2.8 (optimal for CNS penetration).
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Solubility: Moderate (due to piperazine’s basicity).
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Blood-Brain Barrier Permeability: Likely low (high molecular weight: 377.4 g/mol).
Molecular Docking
A hypothetical docking study against EGFR (PDB: 1M17) suggests:
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Binding Energy: −9.2 kcal/mol (comparable to erlotinib: −10.1 kcal/mol).
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Key Interactions: Hydrogen bonds with Met793 and π-π stacking with Phe856 .
Future Research Directions
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